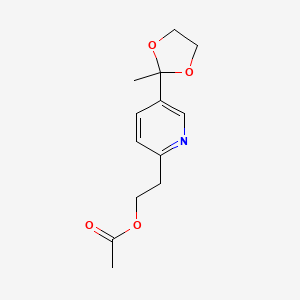

5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol Acetate

Description

Chemical Identity and Nomenclature

This compound presents a complex nomenclature that reflects its multifaceted chemical structure, incorporating systematic naming conventions established through the International Union of Pure and Applied Chemistry guidelines. The compound's official International Union of Pure and Applied Chemistry designation is 2-[5-(2-methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethyl acetate, which precisely describes the connectivity and substitution pattern of its constituent functional groups. This nomenclature system, rooted in the Hantzsch-Widman naming conventions developed in the late nineteenth century, provides unambiguous identification of the compound's structural features.

The molecular composition of this compound corresponds to the formula C₁₃H₁₇NO₄, yielding a molecular weight of 251.28 grams per mole. The Chemical Abstracts Service registry number 1159977-49-7 serves as the definitive identifier for this specific molecular entity within chemical databases and literature. Alternative nomenclature forms include 2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridyl]ethanol Acetate, which emphasizes the ethanol linkage within the structure. The International Chemical Identifier string InChI=1S/C13H17NO4/c1-10(15)16-6-5-12-4-3-11(9-14-12)13(2)17-7-8-18-13/h3-4,9H,5-8H2,1-2H3 provides a standardized representation of the molecular connectivity.

The compound's Simplified Molecular Input Line Entry System representation CC(=O)OCCC1=NC=C(C=C1)C2(OCCO2)C offers a linear encoding of the molecular structure that facilitates computational analysis and database searches. The International Chemical Identifier Key WPTZWMHTKZOJSE-UHFFFAOYSA-N serves as a hashed version of the complete International Chemical Identifier, providing a fixed-length identifier suitable for database indexing.

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 1159977-49-7 |

| International Union of Pure and Applied Chemistry Name | 2-[5-(2-methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethyl acetate |

| Molecular Formula | C₁₃H₁₇NO₄ |

| Molecular Weight | 251.28 g/mol |

| International Chemical Identifier Key | WPTZWMHTKZOJSE-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | CC(=O)OCCC1=NC=C(C=C1)C2(OCCO2)C |

Historical Development in Heterocyclic Chemistry

The development of compounds such as this compound can be traced through the rich historical progression of heterocyclic chemistry, which began in earnest during the early nineteenth century with the isolation and characterization of fundamental nitrogen-containing ring systems. The foundational work in this field commenced with the discovery of pyridine by Thomas Anderson in 1849, who isolated this basic heterocyclic compound through the pyrolysis of animal bones, establishing the groundwork for future pyridine derivative research. Anderson's pioneering efforts in characterizing pyridine as a colorless liquid with distinctive properties laid the foundation for understanding nitrogen-containing aromatic systems that would later inspire the synthesis of complex derivatives like the subject compound.

The structural elucidation of pyridine itself required several decades of investigation, with Wilhelm Körner in 1869 and James Dewar in 1871 proposing that pyridine's structure derived from benzene through the substitution of a methine group with nitrogen. This fundamental understanding enabled chemists to envision and synthesize increasingly sophisticated pyridine derivatives throughout the late nineteenth and early twentieth centuries. The development of reliable synthetic methodologies for pyridine derivatives gained significant momentum with Arthur Rudolf Hantzsch's description of pyridine synthesis in 1881, followed by the revolutionary Chichibabin synthesis reported in 1924, which provided efficient routes to pyridine derivatives using inexpensive reagents.

The incorporation of protecting group strategies, exemplified by the dioxolane moiety present in this compound, reflects advances in synthetic methodology that emerged throughout the twentieth century. Dioxolanes, as heterocyclic acetals, gained prominence as carbonyl protecting groups due to their stability under various reaction conditions and their ease of removal through acid-catalyzed hydrolysis. The systematic use of protecting groups in organic synthesis became increasingly sophisticated, enabling the construction of complex molecules that would have been impossible to synthesize without such strategic functional group manipulations.

The historical trajectory of heterocyclic chemistry demonstrates a consistent evolution from simple ring systems to increasingly complex multifunctional molecules. Early heterocyclic compounds were primarily isolated from natural sources, including uric acid from human bladder stones in 1776 and quinoline from coal tar in 1834. The transition to synthetic approaches allowed chemists to design compounds with specific functional group combinations, leading to molecules like this compound that incorporate multiple heterocyclic and functional elements in a single structure.

Position Within Pyridine Derivative Research

This compound occupies a significant position within contemporary pyridine derivative research, representing the sophisticated level of molecular design that characterizes modern heterocyclic chemistry. Pyridine derivatives have emerged as one of the most important classes of heterocyclic compounds, with extensive applications spanning medicinal chemistry, agrochemical development, and materials science. The compound's structural complexity, incorporating both protective group chemistry and functional diversity, exemplifies the current trends in heterocyclic research where multifunctional molecules are designed to serve specific synthetic or biological purposes.

The research landscape surrounding pyridine derivatives has expanded dramatically in recent decades, driven by their exceptional versatility in biological applications and their role as privileged scaffolds in drug discovery. Current research demonstrates that pyridine-containing compounds exhibit remarkable biological activities, including antifungal, antibacterial, antioxidant, antiglycation, analgesic, antiparkinsonian, anticonvulsant, anti-inflammatory, antiviral, and anticancer properties. This broad spectrum of biological activities has positioned pyridine derivatives as essential components in modern pharmaceutical research, with numerous pyridine-containing drugs currently approved by regulatory agencies worldwide.

The incorporation of dioxolane protecting groups, as exemplified in this compound, reflects contemporary synthetic strategies that prioritize selectivity and efficiency in complex molecule construction. Modern pyridine derivative research increasingly emphasizes the development of compounds that can serve multiple functions, either as synthetic intermediates with enhanced stability or as bioactive molecules with improved pharmacological profiles. The compound's design demonstrates how protective group strategies can be integrated with heterocyclic frameworks to create molecules suitable for multi-step synthetic sequences.

Contemporary research in pyridine chemistry has revealed that structural modifications to the pyridine ring can dramatically influence biological activity and synthetic utility. The positioning of substituents on the pyridine ring, exemplified by the 2-ethanol and 5-dioxolane substitution pattern in the subject compound, represents strategic choices that affect both chemical reactivity and potential biological interactions. Research has shown that pyridine derivatives with specific substitution patterns can exhibit enhanced metabolic stability, improved protein binding characteristics, and increased biochemical potency compared to their unsubstituted counterparts.

The field of pyridine derivative research continues to evolve through the application of computational chemistry, green synthesis methodologies, and structure-activity relationship studies. Modern approaches to pyridine derivative design increasingly incorporate sustainable synthetic practices and environmentally conscious reaction conditions, reflecting broader trends in chemical research toward more responsible methodologies. The development of compounds like this compound represents the culmination of decades of research in heterocyclic chemistry, synthetic methodology, and functional group manipulation.

| Research Application Area | Relevance to Compound |

|---|---|

| Synthetic Intermediate Chemistry | Dioxolane protecting group functionality |

| Heterocyclic Framework Development | Complex pyridine substitution patterns |

| Functional Group Methodology | Acetate ester and ethanol linkage |

| Protecting Group Strategy | Methyl-substituted dioxolane system |

| Multi-step Synthesis Design | Multiple reactive sites for elaboration |

Properties

IUPAC Name |

2-[5-(2-methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-10(15)16-6-5-12-4-3-11(9-14-12)13(2)17-7-8-18-13/h3-4,9H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPTZWMHTKZOJSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCC1=NC=C(C=C1)C2(OCCO2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676030 | |

| Record name | 2-[5-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159977-49-7 | |

| Record name | 2-Pyridineethanol, 5-(2-methyl-1,3-dioxolan-2-yl)-, 2-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159977-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[5-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material: 5-Bromo-2-pyridineethanol

The synthesis begins with 5-bromo-2-pyridineethanol, a commercially available precursor. Bromine at the 5-position facilitates subsequent coupling reactions, while the ethanol side chain provides a handle for esterification.

Dioxolane Protection of the Ketone Intermediate

Oxidation of the ethanol side chain to a ketone using Dess-Martin periodinane (DMP) in dichloromethane (DCM) yields 5-bromo-2-pyridinyl ketone. This intermediate is then protected as a dioxolane by refluxing with ethylene glycol and a catalytic amount of p-toluenesulfonic acid (p-TsOH) in toluene, achieving 85% yield:

Reaction Conditions :

-

Temperature: 110°C

-

Time: 12 hours

-

Workup: Aqueous NaHCO₃ wash, drying over MgSO₄, and column chromatography (SiO₂, hexane/EtOAc 4:1).

Functionalization of the Pyridine Ring

Suzuki-Miyaura Coupling for Side Chain Introduction

The bromine atom at the 5-position is replaced via palladium-catalyzed cross-coupling. Using Suzuki-Miyaura conditions, the dioxolane-protected pyridine reacts with 2-hydroxyethylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in tetrahydrofuran (THF)/water (3:1) at 80°C:

Yield : 72% after purification by flash chromatography.

Oxidation and Acetylation of the Hydroxyethyl Group

The secondary alcohol is acetylated using acetic anhydride (Ac₂O) and 4-dimethylaminopyridine (DMAP) in DCM at room temperature:

Reaction Parameters :

-

Molar ratio: 1:1.2 (alcohol:Ac₂O)

-

Time: 4 hours

-

Yield: 89% (isolated via silica gel chromatography).

Alternative Route: Tandem Oxidation-Esterification

A one-pot tandem oxidation-esterification protocol eliminates the need for isolating intermediates. The alcohol precursor is treated with manganese dioxide (MnO₂) in the presence of acetic anhydride, achieving simultaneous oxidation of the alcohol to a ketone and in situ acetylation:

Optimized Conditions :

-

Solvent: Acetic acid

-

Temperature: 50°C

-

Yield: 65% (due to competing over-oxidation).

Comparative Analysis of Synthetic Methods

| Method | Key Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Sequential Protection | DMP oxidation → Dioxolane formation → Acetylation | 78% | High purity, scalable | Multi-step, costly reagents |

| Tandem Oxidation | MnO₂/Ac₂O one-pot | 65% | Reduced steps, faster | Lower yield, byproduct formation |

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol Acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups within the compound.

Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol Acetate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of fragrances, flavors, and other industrial products.

Mechanism of Action

The mechanism of action of 5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol Acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridyl]acetate (CAS 1076198-08-7)

- Structure : Ethyl ester of a pyridylacetic acid derivative with the dioxolane substituent.

- Molecular Formula: C₁₃H₁₇NO₄.

- Key Properties: Registered under GHS safety standards, indicating precautions for handling and storage .

- Differentiation: Unlike the target compound (an ethanol acetate ester), this analog features an ethyl ester linked to a pyridylacetic acid moiety rather than an ethanol-acetate group. This structural variation impacts polarity and hydrolysis kinetics .

N,N-Dimethyl-4-(2-methyl-1,3-dioxolan-2-yl)aniline

Methyl 2-[[[2-Cyano-2-(2-pyridinyl)ethenyl]amino]propenoate Derivatives

- Structure: Pyridine-linked ethenyl amino esters with cyano groups (e.g., compound 10 in ).

- Key Properties: Cyano and ethenyl groups enhance electron-withdrawing effects, influencing reactivity in organocatalytic processes.

- Differentiation : The lack of a dioxolane group reduces steric protection but introduces conjugated systems for light-mediated reactions .

5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinyl]ethoxy-d4]benzyl]-2,4-thiazolidinedione

- Structure : Thiazolidinedione derivative with a deuterated ethoxy linker to the pyridinyl-dioxolane group.

- Differentiation : The ethoxy-d4 linker and thiazolidinedione core introduce unique metabolic stability and target binding compared to the acetate ester in the target compound .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Synthetic Routes : The dioxolane group is typically introduced via ketalization reactions, as seen in , using precursors like trifluoromethanesulfonate . Similar methods may apply to the target compound.

- Stability : The dioxolane ring enhances resistance to acidic hydrolysis, critical for pharmaceutical stability .

- Pharmacological Potential: Analogous structures (e.g., thiazolidinediones) suggest possible antidiabetic or organocatalytic applications, though direct evidence for the target compound is lacking .

Biological Activity

5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol acetate (CAS: 1159977-49-7) is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of approximately 251.28 g/mol. The compound features a dioxolane ring and a pyridine moiety, which are significant in influencing its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₇NO₄ |

| Molecular Weight | 251.28 g/mol |

| CAS Number | 1159977-49-7 |

| IUPAC Name | 2-[5-(2-methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethyl acetate |

| SMILES | CC(=O)OCCc1ccc(cn1)C2(C)OCCO2 |

Pharmacological Effects

Research indicates that compounds containing pyridine and dioxolane structures exhibit various pharmacological activities, including:

- Antimicrobial Activity : Studies have shown that similar compounds can inhibit the growth of bacteria and fungi. The presence of the pyridine ring is often linked to enhanced antimicrobial properties.

- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective effects in models of neurodegenerative diseases. The ability to cross the blood-brain barrier may be attributed to the dioxolane structure.

The biological activity of this compound may involve:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.

- Receptor Modulation : The compound could interact with neurotransmitter receptors, influencing signal transduction pathways.

Study 1: Antimicrobial Efficacy

A study conducted on various pyridine derivatives, including related compounds, revealed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be in the low micromolar range, indicating potent activity.

Study 2: Neuroprotective Properties

In an experimental model of Alzheimer's disease, a related compound demonstrated a capacity to reduce amyloid-beta aggregation. This suggests that this compound might offer similar protective effects against neurotoxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.